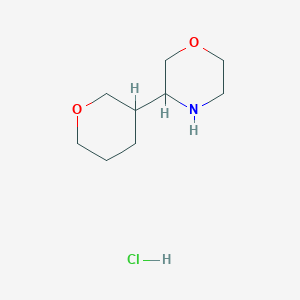

3-(oxan-3-yl)morpholine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(oxan-3-yl)morpholine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2.ClH/c1-2-8(6-11-4-1)9-7-12-5-3-10-9;/h8-10H,1-7H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYDBDGYDIPRTKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(COC1)C2COCCN2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Methodological & Application

Synthesis of 3-(Oxan-3-yl)morpholine Hydrochloride: An Application Note and Detailed Protocol

Abstract

This application note provides a comprehensive guide for the synthesis of 3-(oxan-3-yl)morpholine hydrochloride, a novel heterocyclic compound with potential applications in medicinal chemistry and drug development. The described synthetic strategy is a robust three-step process commencing with the reductive amination of tetrahydro-2H-pyran-3-one with 2-aminoethanol to yield the key intermediate, N-(oxan-3-yl)ethan-2-ol. Subsequent intramolecular cyclization of this intermediate via a Mitsunobu reaction affords the 3-(oxan-3-yl)morpholine free base. The final step involves the formation of the stable hydrochloride salt. This document outlines detailed, step-by-step protocols, safety precautions, characterization data, and a discussion of the chemical principles underpinning each transformation, intended for researchers and professionals in organic synthesis and pharmaceutical development.

Introduction

Morpholine and its derivatives are ubiquitous scaffolds in a vast array of pharmaceuticals and biologically active compounds. The morpholine ring imparts favorable physicochemical properties, such as improved aqueous solubility and metabolic stability, making it a privileged structure in drug design. The incorporation of a substituted oxane moiety at the 3-position of the morpholine ring introduces a unique three-dimensional architecture and potential points for further functionalization, opening new avenues for exploring chemical space in the pursuit of novel therapeutics.

This guide details a reliable and scalable synthetic route to this compound. The synthetic approach is designed to be accessible to researchers with a solid foundation in synthetic organic chemistry.

Overall Synthetic Scheme

The synthesis of this compound is accomplished in three distinct steps as illustrated below.

Caption: Reductive amination of tetrahydro-2H-pyran-3-one.

Protocol:

-

To a stirred solution of tetrahydro-2H-pyran-3-one (1.0 eq, e.g., 5.0 g) in 1,2-dichloroethane (DCE, 100 mL) in a round-bottom flask, add 2-aminoethanol (1.2 eq).

-

Stir the mixture at room temperature for 30 minutes to facilitate the formation of the iminium ion intermediate.

-

Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 15 minutes. Caution: The reaction is exothermic, and addition should be controlled to maintain the temperature below 30 °C.

-

Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (50 mL).

-

Separate the organic layer and extract the aqueous layer with dichloromethane (DCM) (3 x 50 mL).

-

Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel (eluent: a gradient of methanol in dichloromethane) to afford N-(oxan-3-yl)ethan-2-ol as a colorless to pale yellow oil.

Table 1: Reagent Quantities for Step 1

| Reagent | Molar Eq. | Molecular Weight ( g/mol ) | Quantity (for 5g scale) |

| Tetrahydro-2H-pyran-3-one | 1.0 | 100.12 | 5.0 g |

| 2-Aminoethanol | 1.2 | 61.08 | 3.66 g (3.6 mL) |

| Sodium triacetoxyborohydride | 1.5 | 211.94 | 15.88 g |

| 1,2-Dichloroethane (DCE) | - | - | 100 mL |

Step 2: Synthesis of 3-(Oxan-3-yl)morpholine (Free Base)

The intramolecular cyclization of N-(oxan-3-yl)ethan-2-ol is achieved via the Mitsunobu reaction. [1][2]This reaction facilitates the conversion of the primary alcohol into a good leaving group in situ, which is then displaced by the secondary amine to form the morpholine ring. [3][4][5] Protocol:

-

To a stirred solution of N-(oxan-3-yl)ethan-2-ol (1.0 eq) and triphenylphosphine (PPh₃) (1.5 eq) in anhydrous tetrahydrofuran (THF) (100 mL) at 0 °C under an inert atmosphere, add diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise over 30 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 18-24 hours. Monitor the reaction by TLC or LC-MS.

-

Upon completion, remove the solvent under reduced pressure.

-

The crude residue can be purified by column chromatography on silica gel (eluent: a gradient of ethyl acetate in hexanes) to yield 3-(oxan-3-yl)morpholine as an oil.

Table 2: Reagent Quantities for Step 2

| Reagent | Molar Eq. | Molecular Weight ( g/mol ) | Quantity (based on theoretical yield from Step 1) |

| N-(oxan-3-yl)ethan-2-ol | 1.0 | 145.19 | ~7.25 g |

| Triphenylphosphine (PPh₃) | 1.5 | 262.29 | 19.67 g |

| Diisopropyl azodicarboxylate (DIAD) | 1.5 | 202.21 | 15.17 g (14.9 mL) |

| Anhydrous Tetrahydrofuran (THF) | - | - | 100 mL |

Step 3: Synthesis of this compound (Final Product)

The final step involves the formation of the hydrochloride salt, which is often a crystalline solid, facilitating purification and handling. [6][7][8][9] Protocol:

-

Dissolve the purified 3-(oxan-3-yl)morpholine (1.0 eq) in anhydrous diethyl ether (Et₂O) (50 mL).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of hydrochloric acid in diethyl ether (2.0 M, 1.1 eq) dropwise with stirring.

-

A white precipitate should form immediately. Continue stirring at 0 °C for 30 minutes.

-

Collect the solid by vacuum filtration, wash with cold anhydrous diethyl ether, and dry under vacuum to obtain this compound as a white to off-white solid.

Table 3: Reagent Quantities for Step 3

| Reagent | Molar Eq. | Quantity (based on theoretical yield from Step 2) |

| 3-(Oxan-3-yl)morpholine | 1.0 | ~6.35 g |

| HCl in Diethyl Ether (2.0 M) | 1.1 | ~27.5 mL |

| Anhydrous Diethyl Ether | - | 50 mL |

PART 2: Characterization

The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques.

N-(oxan-3-yl)ethan-2-ol:

-

¹H NMR (400 MHz, CDCl₃): Expected signals would include multiplets for the oxane ring protons, a multiplet for the CH-N proton, and triplets for the CH₂-N and CH₂-O protons of the ethanolamine moiety. A broad singlet for the OH and NH protons will also be present.

-

¹³C NMR (100 MHz, CDCl₃): Characteristic peaks for the carbons of the oxane ring and the ethanolamine side chain.

-

MS (ESI+): m/z calculated for C₇H₁₅NO₂ [M+H]⁺, found.

3-(Oxan-3-yl)morpholine:

-

¹H NMR (400 MHz, CDCl₃): The spectrum will show characteristic multiplets for the morpholine and oxane ring protons. The disappearance of the OH proton signal from the precursor is a key indicator of successful cyclization. [10][11][12]* ¹³C NMR (100 MHz, CDCl₃): Distinct signals corresponding to the carbons of the fused ring system.

-

MS (ESI+): m/z calculated for C₇H₁₃NO₂ [M+H]⁺, found.

This compound:

-

Melting Point: Determine the melting point of the crystalline solid.

-

¹H NMR (400 MHz, D₂O or DMSO-d₆): The proton signals will be shifted downfield compared to the free base due to the protonation of the nitrogen atom. A broad signal for the N⁺-H proton will be observable.

-

Elemental Analysis: Calculated for C₇H₁₄ClNO₂: C, H, N. Found: C, H, N.

PART 3: Safety and Handling

General Precautions:

-

All manipulations should be performed in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Reagent-Specific Hazards:

-

Tetrahydro-2H-pyran-3-one: Flammable liquid and vapor. Handle with care.

-

Sodium triacetoxyborohydride (NaBH(OAc)₃): Reacts with water to release flammable gases. It is also a skin and eye irritant. [13][14][15][16][17]Handle under an inert atmosphere and avoid contact with moisture.

-

Diisopropyl azodicarboxylate (DIAD): A potential sensitizer and should be handled with caution.

-

Hydrochloric acid in diethyl ether: Corrosive and flammable. Handle with extreme care.

References

- LifeChem Pharma. Safety And Handling Guidelines For Sodium Triacetoxyborohydride.

- AK Scientific, Inc.

- Apollo Scientific.

- Merck.

- Loba Chemie. SODIUM TRIACETOXY BOROHYDRIDE FOR SYNTHESIS MSDS.

- Sciencemadness Discussion Board. HCl solution in Diethyl-Ether.

- ACS Publications. Mitsunobu Reaction Using Basic Amines as Pronucleophiles.

- Thieme. A Mitsunobu Diol Cyclisation to Chiral Morpholines and Dioxanes.

- Google Patents.

- Organic Synthesis. Mitsunobu reaction.

- Wikipedia. Mitsunobu reaction.

- MDPI. Adaptation of the Mitsunobu Reaction for Facile Synthesis of Dorsomorphin-Based Library.

- PubMed. 1H and 13C NMR spectra of N-substituted morpholines.

- ChemRxiv.

- RSC Publishing. Synthesis and Resolution of 3-Substituted Morpholine Appetite Suppressants and Chiral Synthesis via O-Arylhomoserines.

- Reddit. HCl in Ether : r/chemistry.

- ResearchGate. How to make a salt of a novel compound?.

- The Royal Society of Chemistry. Electronic Supplementary Information Solvent-promoted Catalyst-free N-Formylation of Amines Using Carbon Dioxide under Ambient.

- ResearchGate. (PDF) Morpholines. Synthesis and Biological Activity.

- ResearchGate. What is the best way to convert my amine compound from the free amine into the salt form HCl?.

- ACD/Labs.

- MedchemExpress.com. Tetrahydro-2H-pyran-2-one (δ-valerolactone)

- ResearchGate. 1H and13C NMR spectra ofN-substituted morpholines | Request PDF.

- PMC. Rational Design and Synthesis of 3-Morpholine Linked Aromatic-Imino-1H-Indoles as Novel Kv1.

- MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.

- PMC - NIH. A New Strategy for the Synthesis of Substituted Morpholines.

- E3S Web of Conferences.

- PMC. Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines.

- JOCPR. Synthesis and Evaluation of the Biological Activity of New 4-(2- Chloroacetyl)

- AWS. Catalytic Asymmetric Reductive Amination of Aldehydes via Dynamic Kinetic Resolution.

- Organic Letters. De Novo Assembly of Highly Substituted Morpholines and Piperazines.

- Miguel Prudêncio. Synthesis of the new analogs of morpholine and their antiplasmodial evaluation against the human malaria parasite Plasmodium fal.

- The Fragrance Conservatory. Tetrahydro-6-(3-pentenyl)-2H-pyran-2-one.

- ResearchGate. Synthesis of cyclization precursor 6. a. (i) Boc2O, NaOH, THF/H2O, 0 oC....

- PMC. Sequential Methods for Di‐ and Tetrahydro‐Pyranone Synthesis Enable Concise Access to Tuscolid δ‐Lactone.

- PMC.

- ResearchGate. (PDF) Synthesis of 2H-pyran-2-ones and fused pyran-2-ones as useful building blocks.

- Australian Industrial Chemicals Introduction Scheme (AICIS). 2H-Pyran, tetrahydro-3-(phenylmethyl)

- Organic Chemistry Portal. Tetrahydropyran synthesis.

- Master Organic Chemistry.

- DergiPark. One-Pot Synthesis of 2-Amino-4H-Pyrans and 2-Amino-Tetrahydro-4H-Chromenes Using L-Proline.

- ACS GCI Pharmaceutical Roundtable.

- ResearchGate. (PDF)

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 4. organic-synthesis.com [organic-synthesis.com]

- 5. Adaptation of the Mitsunobu Reaction for Facile Synthesis of Dorsomorphin-Based Library - PMC [pmc.ncbi.nlm.nih.gov]

- 6. sciencemadness.org [sciencemadness.org]

- 7. US20100204470A1 - method for salt preparation - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. 1H and 13C NMR spectra of N-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. acdlabs.com [acdlabs.com]

- 12. researchgate.net [researchgate.net]

- 13. lifechempharma.com [lifechempharma.com]

- 14. aksci.com [aksci.com]

- 15. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 16. dcfinechemicals.com [dcfinechemicals.com]

- 17. lobachemie.com [lobachemie.com]

Application Notes and Protocols: A Guide to the Incorporation of 3-(Oxan-3-yl)morpholine Hydrochloride into Peptide Synthesis

Abstract

The introduction of non-natural amino acids and complex heterocyclic scaffolds into peptides is a cornerstone of modern therapeutic peptide development, offering avenues to enhanced potency, stability, and unique pharmacological profiles.[1][2] This guide provides a comprehensive technical overview and detailed protocols for the incorporation of the novel building block, 3-(oxan-3-yl)morpholine hydrochloride, into peptide chains. We will explore the strategic considerations for its integration via both Solid-Phase Peptide Synthesis (SPPS) and Liquid-Phase Peptide Synthesis (LPPS), with a focus on overcoming the inherent challenges posed by sterically hindered and structurally complex moieties. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of morpholine-containing peptides.[3][4][5]

Introduction: The Rationale for Morpholine-Containing Peptides

The morpholine heterocycle is recognized as a "privileged structure" in medicinal chemistry.[3][6] Its incorporation into bioactive molecules, including peptides, can confer a range of advantageous properties:

-

Improved Pharmacokinetics: The morpholine moiety can enhance metabolic stability and improve the overall pharmacokinetic profile of a peptide therapeutic.[3][6][7]

-

Enhanced Solubility: The polar nature of the morpholine ring can improve the aqueous solubility of otherwise hydrophobic peptide sequences.[7]

-

Structural Constraint and Receptor Binding: The rigid, chair-like conformation of the morpholine ring can pre-organize the peptide backbone, leading to higher affinity and selectivity for biological targets.[6]

-

Blood-Brain Barrier Penetration: The balanced lipophilic-hydrophilic character of the morpholine scaffold has been associated with improved penetration of the blood-brain barrier.[6]

This compound presents a unique building block that combines the favorable properties of the morpholine scaffold with an additional oxane ring, offering further opportunities for structural diversification and exploration of structure-activity relationships (SAR).

Strategic Considerations for Incorporation

The successful incorporation of this compound into a growing peptide chain requires careful consideration of the synthetic strategy. The primary challenges stem from its nature as a sterically hindered secondary amine.

Choice of Synthesis Platform: SPPS vs. LPPS

Solid-Phase Peptide Synthesis (SPPS) is the most common method for peptide synthesis due to its efficiency, ease of automation, and simplified purification of intermediates.[8][9][10][11] It is well-suited for the incorporation of many non-natural amino acids.[9][11]

Liquid-Phase Peptide Synthesis (LPPS) , while more classical, offers advantages for complex or difficult sequences, large-scale synthesis, and when intermediate purification is necessary.[12][13][14][15] For a building block like 3-(oxan-3-yl)morpholine, which may present coupling challenges, LPPS can provide greater flexibility in optimizing reaction conditions.[12][16]

The choice between SPPS and LPPS will depend on the specific peptide sequence, the desired scale of synthesis, and the available instrumentation. This guide will provide protocols for both approaches.

Protecting Group Strategy

An orthogonal protecting group strategy is crucial for the successful synthesis of any peptide, especially those containing non-natural residues.[17] The most common strategy in modern peptide synthesis is the Fmoc/tBu approach :

-

Nα-Protection: The α-amino group of the incoming amino acids is temporarily protected with the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group.

-

Side-Chain Protection: Reactive side chains of standard amino acids are protected with acid-labile groups such as tert-butyl (tBu), trityl (Trt), or pentamethyldihydrobenzofuran-5-sulfonyl (Pbf).[18]

For the incorporation of this compound, it is essential to first prepare the Fmoc-protected derivative. The hydrochloride salt must be neutralized prior to Fmoc protection.

Coupling Reagent Selection

The steric hindrance of the secondary amine in the morpholine ring necessitates the use of potent coupling reagents to achieve efficient peptide bond formation and avoid deletion sequences. Standard carbodiimide reagents like DCC or DIC may be insufficient.[19]

More powerful in-situ activating reagents are recommended:

-

Aminium/Uronium Salts: HATU, HBTU, and HCTU are highly effective as they form reactive esters that can overcome significant steric barriers.[19][20][21] HATU is often the reagent of choice for difficult couplings due to the anchimeric assistance provided by the pyridine nitrogen in the resulting OAt ester.[21]

-

Phosphonium Salts: PyBOP and PyAOP are also excellent choices, with PyAOP being particularly reactive.[20][21]

The selection of the coupling reagent may require empirical optimization for the specific peptide sequence.

Experimental Protocols

Preparation of Fmoc-3-(oxan-3-yl)morpholine

Objective: To prepare the N-Fmoc protected building block required for peptide synthesis.

Materials:

-

This compound

-

9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

-

Sodium bicarbonate (NaHCO₃) or N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Suspend this compound (1.0 eq) in DCM.

-

Add a solution of NaHCO₃ (2.5 eq) in water and stir vigorously until the solid dissolves, indicating neutralization of the hydrochloride.

-

Separate the organic layer and wash with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the free base.

-

Dissolve the free base in DCM and cool to 0 °C in an ice bath.

-

Add Fmoc-Cl (1.1 eq) portion-wise while maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ solution and then with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield Fmoc-3-(oxan-3-yl)morpholine.

Protocol for Incorporation via SPPS

Objective: To incorporate Fmoc-3-(oxan-3-yl)morpholine into a peptide sequence on a solid support.

Workflow Diagram:

Caption: Standard SPPS cycle for incorporation of the morpholine building block.

Materials:

-

Fmoc-protected resin (e.g., Rink Amide, Wang)

-

Fmoc-3-(oxan-3-yl)morpholine

-

HATU

-

DIPEA

-

Dimethylformamide (DMF), peptide synthesis grade

-

Piperidine

-

DCM

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat with a fresh solution for 15 minutes to remove the N-terminal Fmoc group of the preceding amino acid.

-

Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and dibenzofulvene adducts.

-

Coupling:

-

In a separate vessel, pre-activate Fmoc-3-(oxan-3-yl)morpholine (4 eq relative to resin loading) with HATU (3.9 eq) and DIPEA (8 eq) in DMF for 1-5 minutes.

-

Add the activated amino acid solution to the resin.

-

Allow the coupling reaction to proceed for 2-4 hours. Due to steric hindrance, a longer coupling time is recommended.[19]

-

-

Monitoring: Perform a Kaiser test to check for the presence of free primary amines. Note: The Kaiser test will be negative for the secondary amine of the morpholine ring after successful coupling. A chloranil test can be used to detect secondary amines.

-

Double Coupling (Recommended): Wash the resin with DMF and repeat the coupling step (Step 4) with a fresh solution of activated Fmoc-3-(oxan-3-yl)morpholine to ensure maximum coupling efficiency.[19]

-

Washing: Wash the resin thoroughly with DMF (5-7 times) and then with DCM (3-5 times).

-

Capping (Optional): If the coupling is incomplete, cap any unreacted amines with a solution of acetic anhydride and DIPEA in DMF.

-

Proceed to the deprotection and coupling of the next amino acid in the sequence.

Final Cleavage and Deprotection

Objective: To cleave the synthesized peptide from the resin and remove all side-chain protecting groups.

Materials:

-

Peptidyl-resin

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Deionized water

-

1,2-Ethanedithiol (EDT) (if Cys or Met are present)

-

Cold diethyl ether

Cleavage Cocktail Selection: The composition of the cleavage cocktail depends on the amino acid sequence of the peptide.[22][23]

| Cocktail | Composition (v/v) | Use Case |

| Reagent B | TFA/Phenol/Water/TIS (88:5:5:2) | General purpose, good for Trp, His, Met.[23] |

| TFA/TIS/Water | TFA/TIS/Water (95:2.5:2.5) | For simple peptides without sensitive residues.[24] |

| Reagent K | TFA/Water/Phenol/Thioanisole/EDT (82.5:5:5:5:2.5) | For complex peptides with multiple Arg(Pmc/Pbf), Cys, Met.[24] |

Procedure:

-

Wash the dried peptidyl-resin with DCM and dry under vacuum.

-

In a well-ventilated fume hood, add the appropriate cleavage cocktail to the resin (e.g., 10 mL per gram of resin).[25]

-

Stir or agitate the mixture at room temperature for 2-4 hours.

-

Filter the resin and collect the filtrate.

-

Wash the resin with a small amount of fresh TFA.

-

Combine the filtrates and precipitate the crude peptide by adding it dropwise to a large volume of cold diethyl ether (at least 10 times the volume of the TFA filtrate).[25]

-

Centrifuge the mixture to pellet the precipitated peptide.

-

Decant the ether and wash the peptide pellet with cold ether two more times.

-

Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Purification and Characterization

Workflow Diagram:

Caption: Post-cleavage purification and analysis workflow.

Purification:

-

The crude peptide should be purified by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).[26]

-

A C18 column is typically used with a gradient of water and acetonitrile, both containing 0.1% TFA.

Characterization:

-

Analytical RP-HPLC: To assess the purity of the final product.[27]

-

Mass Spectrometry (MS): To confirm the molecular weight of the synthesized peptide. Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are commonly used.[27][28][29] High-resolution mass spectrometry can confirm the elemental composition.[30]

-

Tandem MS (MS/MS): To confirm the peptide sequence, including the correct incorporation of the 3-(oxan-3-yl)morpholine moiety.[27]

Troubleshooting

| Problem | Possible Cause | Solution |

| Incomplete Coupling | Steric hindrance of the morpholine building block. | Use a more potent coupling reagent (e.g., HATU, PyAOP).[19][21] Increase coupling time and perform a double coupling.[19] |

| Deletion of the Morpholine Residue | Inefficient coupling. | See "Incomplete Coupling" above. Ensure proper pre-activation of the amino acid. |

| Side Reactions During Cleavage | Reactive cationic species modifying sensitive residues (e.g., Trp, Met). | Use an appropriate scavenger cocktail based on the peptide sequence (e.g., Reagent K, Reagent B).[22][23][24] |

| Low Yield of Crude Peptide | Inefficient coupling at multiple steps or poor precipitation. | Optimize coupling conditions for all sterically hindered residues. Ensure the diethyl ether used for precipitation is cold and of sufficient volume. |

Conclusion

The incorporation of this compound into peptide chains is a viable strategy for accessing novel peptide therapeutics with potentially enhanced properties. Success hinges on a carefully planned synthetic approach that accounts for the steric hindrance of this building block. By employing potent coupling reagents, optimized reaction times, and appropriate purification and characterization techniques, researchers can effectively integrate this and other complex heterocyclic scaffolds into their peptide drug discovery programs. The protocols and strategies outlined in this guide provide a robust framework for the synthesis and analysis of these next-generation peptide molecules.

References

-

CD Formulation. Liquid-Phase Peptide Synthesis (LPPS) Technology. Available from: [Link]

- Boulos, M., & Koutsoukas, A. (2020).

-

Veranova. (2025). Improving Sustainability and Efficiency in Peptide Synthesis: Liquid Phase Approach with Proprietary Tagging Technology. Available from: [Link]

- Boulos, M., & Koutsoukas, A. (2020). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 676-719.

- Sharma, P. K., Amin, A., & Kumar, M. (2024).

- Albericio, F., & Carpino, L. A. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6605.

-

Neuland Labs. (2025). Liquid Phase Peptide Synthesis: Guide to Methods, Use Cases, & Strategic Advantages. Available from: [Link]

- Journal of Chemical Reviews. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews, 3(3), 226-248.

-

Gyros Protein Technologies. (2019). Solid-phase Peptide Synthesis (SPPS) in Research & Development. Available from: [Link]

-

Piramal Pharma Solutions. (2026). Solid Phase Peptide Synthesis: Process & Advantages. Available from: [Link]

-

Dilun Bio. (2025). Commonly Used Coupling Reagents in Peptide Synthesis. Available from: [Link]

-

Neuland Labs. (2025). What Is Solid Phase Peptide Synthesis? Process, Uses & Benefits. Available from: [Link]

-

Adesis. (2025). Solid-Phase vs. Liquid-Phase Peptide Synthesis: Capabilities and Applications. Available from: [Link]

- Boulos, M., & Koutsoukas, A. (2019). Contribution of the morpholine scaffold on the activity of morpholine-containing bioactives on their biomolecular targets for various therapeutic areas. Medicinal Research Reviews, 39(6), 2135-2183.

- Geylan, G., et al. (2023). From concept to chemistry: integrating protection group strategy and reaction feasibility into non-natural amino acid synthesis planning. Chemical Science, 14(38), 10457-10469.

-

AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Available from: [Link]

- Rozenski, J., Chaltin, P., Van Aerschot, A., & Herdewijn, P. (2002). Characterization and sequence confirmation of unnatural amino acid containing peptide libraries using electrospray ionization mass spectrometry. Rapid Communications in Mass Spectrometry, 16(10), 982-987.

- Albericio, F., et al. (2008). Morpholine-Based Immonium and Halogenoamidinium Salts as Coupling Reagents in Peptide Synthesis. The Journal of Organic Chemistry, 73(7), 2697-2704.

- Link, A. J., & Tirrell, D. A. (2014). The Synthesis of Peptides and Proteins Containing Non-Natural Amino Acids. Current Opinion in Biotechnology, 25, 115-121.

- Geylan, G., et al. (2023). From concept to chemistry: integrating protection group strategy and reaction feasibility into non-natural amino acid synthesis planning.

- Noren, C. J., et al. (1989). A Biosynthetic Approach for the Incorporation of Unnatural Amino Acids into Proteins. Science, 244(4901), 182-188.

- Link, A. J., & Tirrell, D. A. (2004). The synthesis of peptides and proteins containing non-natural amino acids. Chemical Society Reviews, 33(7), 429-440.

- Pennington, M. W. (2014). HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy. In Peptide Synthesis Protocols (pp. 41-52). Humana Press.

- Mthembu, S. N., et al. (2024). Morpholine, a strong contender for Fmoc removal in solid-phase peptide synthesis. Journal of Peptide Science.

- Schiaroli, N., et al. (2023). Morpholine Scaffolds' Preparation for Foldamers' Design and Construction. Molecules, 28(24), 8039.

- Grøndahl, L., et al. (2014). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. ACS Omega, 4(12), 15309-15318.

- de la Torre, B. G., & Albericio, F. (2019). Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis.

- Li, X., & Li, Y. (2022). Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. mSystems, 7(6), e00532-22.

- Fields, G. B., & Noble, R. L. (1990). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. International Journal of Peptide and Protein Research, 35(3), 161-214.

-

ResolveMass Laboratories Inc. (2025). Peptide Characterization Techniques: FAQs Answered by Experts. Available from: [Link]

-

AAPPTec. (n.d.). Cleavage Cocktails; Reagent B. Available from: [Link]

- Hodges, R. S., & Mant, C. T. (2011). HPLC Analysis and Purification of Peptides. In Peptide and Protein Protocols (pp. 3-38). Humana Press.

- Hoofnagle, A. N., et al. (2016). Recommendations for the generation, quantification, storage and handling of peptides used for mass spectrometry-based assays. Clinical Chemistry, 62(1), 48-69.

-

Agilent Technologies. (n.d.). Identification of Therapeutic Peptide and its Impurities. Available from: [Link]

Sources

- 1. From concept to chemistry: integrating protection group strategy and reaction feasibility into non-natural amino acid synthesis planning - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 2. merckmillipore.com [merckmillipore.com]

- 3. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. e3s-conferences.org [e3s-conferences.org]

- 5. jchemrev.com [jchemrev.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. gyrosproteintechnologies.com [gyrosproteintechnologies.com]

- 9. Solid Phase Peptide Synthesis: Process & Advantages [piramalpharmasolutions.com]

- 10. jpt.com [jpt.com]

- 11. Solid Phase Peptide Synthesis Process and Applications 2025 [neulandlabs.com]

- 12. Liquid-Phase Peptide Synthesis (LPPS) Technology - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]

- 13. veranova.com [veranova.com]

- 14. bachem.com [bachem.com]

- 15. What Is Liquid Phase Peptide Synthesis? Methods & Uses [neulandlabs.com]

- 16. Solid-Phase vs Liquid-Phase Peptide Synthesis | Adesis [adesisinc.com]

- 17. peptide.com [peptide.com]

- 18. Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. file.globalso.com [file.globalso.com]

- 21. 肽偶联剂选择指南 [sigmaaldrich.com]

- 22. researchgate.net [researchgate.net]

- 23. peptide.com [peptide.com]

- 24. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]

- 25. pdf.benchchem.com [pdf.benchchem.com]

- 26. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 27. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 28. Characterization and sequence confirmation of unnatural amino acid containing peptide libraries using electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. resolvemass.ca [resolvemass.ca]

- 30. lcms.cz [lcms.cz]

Application Note: Precision Handling and Weighing of Hygroscopic 3-(oxan-3-yl)morpholine Hydrochloride

Abstract

3-(oxan-3-yl)morpholine hydrochloride is a critical chiral building block in medicinal chemistry, often serving as a pharmacophore in kinase inhibitors and metabolic modulators. However, its secondary amine hydrochloride salt structure renders it acutely hygroscopic. Improper handling leads to rapid moisture uptake, resulting in stoichiometric errors (up to 15% mass deviation), physical deliquescence, and "gumming" during solubilization. This Application Note defines a rigorous protocol for the storage, weighing, and dissolution of this compound to ensure data integrity in quantitative assays and synthesis.

Material Science & Properties

To handle this compound effectively, one must understand the thermodynamic drive behind its instability.

-

Chemical Identity: this compound (also known as 3-(tetrahydro-2H-pyran-3-yl)morpholine HCl).

-

The Hygroscopic Mechanism: As a hydrochloride salt of a secondary amine with an ether-rich side chain (the oxane ring), the crystal lattice energy is easily overcome by the hydration energy provided by atmospheric water.

-

Consequences of Moisture:

-

Stoichiometric Drift: Weighing a "wet" sample means you are adding less active ingredient than calculated, leading to failed coupling reactions or under-dosed bioassays.

-

Phase Change: The solid transitions from a free-flowing powder to a sticky paste (deliquescence), making transfer impossible without significant loss.

-

Environmental Control & Equipment

Standard laboratory conditions (40–60% Relative Humidity) are unsuitable for precise handling of this material.

Required Equipment Table

| Component | Specification | Purpose |

| Primary Environment | Glove Box ( | Prevents moisture uptake during open-vial manipulation. |

| Balance | Analytical (0.1 mg) or Micro (0.01 mg) | Precision weighing. |

| Static Control | Ionizing Blower / Anti-static Gun | Critical: Dry environments generate static; static causes weighing drift and powder scattering. |

| Vessels | Glass scintillation vials with PTFE-lined caps | Hydrophobic seals prevent moisture ingress during storage. |

| Desiccant | P | For use in secondary containment (desiccator). |

The Static Electricity Factor

In the low-humidity environments required to protect the compound, static electricity becomes a dominant error source. Static charges on the weighing boat or vial can induce forces on the balance load cell, causing the reading to drift continuously.[1][2]

-

Rule: Never weigh this compound in a dry environment without neutralizing static charge first.

Protocol: Weighing by Difference

Rationale: The standard method of taring a volumetric flask and adding powder is flawed for hygroscopic solids.[3] The powder absorbs moisture during the transfer, and the balance measures this water as part of the sample mass. Solution: "Weighing by Difference" measures the loss of mass from a closed source container, negating the impact of atmospheric moisture gained during the brief transfer.

Step-by-Step Workflow

-

Preparation:

-

Equilibrate the source vial of 3-(oxan-3-yl)morpholine HCl to room temperature before opening to prevent condensation.

-

Place the source vial and a receiving vessel (e.g., volumetric flask) near the balance.

-

Discharge static on the source vial using an anti-static gun.

-

-

Initial Weighing (

):-

Place the capped source vial containing the bulk powder onto the balance.

-

Record the stable mass to the highest precision (

). -

Note: Do not tare the balance to zero with the vial on it.

-

-

Transfer:

-

Remove the vial from the balance.[4]

-

Quickly uncap and transfer the estimated amount of powder into the receiving vessel.

-

Immediately recap the source vial.

-

-

Final Weighing (

): -

Calculation:

-

Validation: This calculated mass represents exactly what left the vial. Any moisture absorbed by the powder after it left the vial does not affect this calculation, ensuring the moles of Active Pharmaceutical Ingredient (API) are known accurately.

-

Visualization: Weighing Workflow

Figure 1: The "Weighing by Difference" workflow minimizes error by quantifying the mass leaving the source container rather than the mass arriving at the destination.

Solubilization Protocol

Hygroscopic amine salts often exhibit "gumming" when solvent is added. The outer layer of the powder hydrates instantly, forming a viscous gel barrier that prevents solvent from reaching the dry core.

The "Sandwich" Technique:

-

Pre-fill: Add 50% of the required solvent to the volumetric flask before adding the solid (if weighing directly) or immediately after the transfer.

-

Agitation: Do not invert immediately. The solid may stick to the neck.

-

Sonication: Sonicate for 5–10 minutes. The high-frequency energy breaks the "gel shell" described above.

-

Top-up: Once fully dissolved, fill to the mark with solvent.

Solvent Compatibility:

-

Preferred: DMSO, Methanol, Water (if assay permits).

-

Problematic: Dichloromethane (DCM) or Ethyl Acetate (often leads to oiling out/clumping).

Decision Matrix: Environment Selection

Not all experiments require a glove box.[6] Use this decision tree to balance precision vs. speed.

Figure 2: Environmental selection logic based on experimental rigor and ambient conditions.

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Drifting Balance Reading | Static electricity or moisture uptake. | 1.[2] Use ionizer.2.[7] Ensure vial is capped.3. Check desiccant in balance chamber. |

| Powder Clumping | Moisture absorption during storage. | Dry the bulk salt in a vacuum oven (40°C, -25 inHg) for 4 hours over P |

| "Oiling Out" in Solution | Incompatible solvent polarity. | Switch to high-dielectric solvents (DMSO/MeOH) or increase sonication time. |

| Corrosion on Spatula | HCl salt reacting with metal. | Use PTFE-coated spatulas or clean stainless steel immediately with methanol. |

References

-

Mettler Toledo. (2023). Proper Weighing with Laboratory Balances: Weighing by Difference. Retrieved from [Link]

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 44828781, 3-(Hydroxymethyl)morpholine hydrochloride. (Used as structural surrogate for physical property verification). Retrieved from [Link]

-

Laboratory Manager. (2020). Neutralizing Electrostatic Charges for Accurate Weighing. Retrieved from [Link]

Sources

- 1. Neutralizing Electrostatic Charges for Accurate Weighing | Lab Manager [labmanager.com]

- 2. youtube.com [youtube.com]

- 3. Weighing Procedure - Chromatography Forum [chromforum.org]

- 4. m.youtube.com [m.youtube.com]

- 5. pages.mtu.edu [pages.mtu.edu]

- 6. hepatochem.com [hepatochem.com]

- 7. researchgate.net [researchgate.net]

Application Note & Protocol: Preparation of High-Purity Stock Solutions for 3-(oxan-3-yl)morpholine hydrochloride

Introduction: The Criticality of Precision in Preclinical Research

3-(oxan-3-yl)morpholine hydrochloride is a heterocyclic compound featuring both a morpholine and an oxane (tetrahydropyran) moiety. As with many novel small molecules in drug discovery and development, its efficacy and reproducibility in biological assays are directly contingent on the precise and consistent preparation of experimental solutions. The hydrochloride salt form is common for amine-containing compounds, enhancing solubility and stability.[1]

This document provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on the preparation, quality control, and storage of stock solutions for this compound. The protocols herein are designed not merely as a sequence of steps, but as a self-validating system to ensure the highest degree of accuracy and integrity in downstream applications. Adherence to these guidelines is paramount for generating reliable, reproducible, and trustworthy experimental data.

Compound Profile & Physicochemical Properties

As of the date of this publication, specific experimental data for this compound is not widely available in public databases. Therefore, the properties listed below are derived from its chemical structure and by analogy to the well-characterized parent compound, morpholine hydrochloride.[2][3] This approach provides a scientifically grounded basis for handling and solubilization.

| Property | Value / Information | Rationale & Source |

| Chemical Name | This compound | IUPAC nomenclature. |

| Molecular Formula | C₁₀H₁₉NO₂ · HCl | Derived from chemical structure. |

| Molecular Weight | 221.72 g/mol | Calculated from the molecular formula. This value is critical for all molarity-based calculations. |

| Appearance | Assumed to be a white to off-white crystalline solid. | Based on the typical appearance of amine hydrochloride salts, including morpholine hydrochloride.[2] |

| Predicted Solubility | Expected to have good solubility in water. Soluble in polar protic solvents like ethanol and methanol. Limited solubility in non-polar solvents. | Morpholine hydrochloride is readily soluble in water.[2][3] The presence of the ether and hydroxyl groups in the parent molecule, combined with the ionic nature of the HCl salt, supports high aqueous solubility. |

| Hygroscopicity | Assumed to be hygroscopic. | Morpholine and its hydrochloride salt are known to be hygroscopic, meaning they readily absorb moisture from the air.[4][5] This necessitates careful storage and handling. |

| Aqueous Solution pH | Acidic | As the salt of a weak base (the morpholine nitrogen) and a strong acid (HCl), the resulting solution will be acidic due to the hydrolysis of the morpholinium ion.[2][6] |

Safety, Handling, and Hazard Mitigation

Prior to handling, all personnel must review the Safety Data Sheet (SDS) for this compound or a closely related analogue like morpholine. In the absence of a specific SDS, the following precautions, based on the known hazards of morpholine derivatives, are mandatory.[7][8]

-

Engineering Controls: Handle the solid compound and concentrated solutions within a certified chemical fume hood to prevent inhalation of dust or aerosols. An eyewash station and safety shower must be readily accessible.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield.[9]

-

Hand Protection: Use nitrile or other chemically resistant gloves. Double-gloving is recommended when handling concentrated solutions.

-

Body Protection: Wear a fully buttoned laboratory coat.

-

-

Handling Practices: Avoid generating dust when weighing the solid material. Prevent contact with skin, eyes, and clothing.[9] Wash hands thoroughly after handling. Store the compound away from strong oxidizing agents and bases.[5]

Experimental Workflow: From Calculation to Validated Stock

The following diagram outlines the comprehensive workflow for preparing a validated stock solution. This process ensures that each step, from initial calculation to final storage, is performed with precision and is properly documented.

Caption: Workflow for preparing and validating stock solutions.

Detailed Protocol: Preparation of a 10 mM Aqueous Stock Solution

This protocol details the preparation of 10 mL of a 10 mM stock solution. The principles can be scaled for different volumes and concentrations.

Required Materials & Equipment

-

This compound (Solid)

-

Analytical balance (readable to at least 0.1 mg)

-

10 mL Class A volumetric flask with stopper

-

Weighing paper or boat

-

Spatula

-

Beaker (e.g., 20 mL)

-

Funnel

-

Pipettes (for solvent transfer)

-

Reagent-grade water (e.g., Milli-Q® or 18.2 MΩ·cm)

-

Vortex mixer

-

Bath sonicator

-

Cryogenic vials or amber glass vials for storage

-

pH meter or pH indicator strips

Step-by-Step Methodology

Step 1: Mass Calculation The foundation of an accurate stock solution is a correct calculation. The goal is to determine the mass of the solid required.

-

Formula: Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol )

-

Calculation:

-

Mass = (0.010 mol/L) × (0.010 L) × (221.72 g/mol )

-

Mass = 0.0022172 g = 2.22 mg

-

Causality: Using the precise molecular weight is non-negotiable for accuracy. A common error is misplacing the decimal during unit conversions (e.g., mL to L or mg to g), which leads to significant concentration errors.[2]

Step 2: Weighing the Compound Precision in weighing is as critical as the calculation.

-

Place a clean, dry weigh boat on the analytical balance and tare it to zero.

-

Carefully add the solid compound using a spatula until the balance reads as close to 2.22 mg as practically possible.

-

Record the actual mass weighed. For instance, if you weigh 2.25 mg, this is the value you must use for the final concentration calculation. This practice ensures you know the exact concentration of your stock, even if it deviates slightly from the target.

Causality: An uncalibrated or inappropriate balance introduces significant error. The "weigh and record" method is superior to trying to hit an exact target mass, as it reflects the true quantity of solute used.[10]

Step 3: Dissolution Efficient and complete dissolution is key to a homogenous solution.

-

Place the funnel into the neck of the 10 mL Class A volumetric flask.

-

Carefully transfer the weighed solid from the weigh boat through the funnel into the flask.

-

Rinse the weigh boat and funnel with small aliquots of reagent-grade water, collecting the rinsate in the flask to ensure quantitative transfer.

-

Add approximately 7-8 mL of reagent-grade water to the flask.

Causality: Using a Class A volumetric flask is essential for accuracy, as they are manufactured to stringent volume standards.[10] Rinsing the weigh boat and funnel (quantitative transfer) is a critical step to ensure all the weighed solid makes it into the final solution.

Step 4: Mixing to Homogeneity Ensure the solid is completely dissolved before bringing the solution to its final volume.

-

Stopper the flask and vortex for 30-60 seconds.

-

Visually inspect for any remaining solid particulates.

-

If particulates remain, place the flask in a bath sonicator for 5-10 minutes, or until the solution is clear.

-

Allow the solution to return to room temperature if sonication has warmed it.

Causality: Sonication uses ultrasonic waves to break apart solid aggregates, accelerating dissolution, especially for compounds that are slow to dissolve. Temperature affects volume, so allowing the solution to return to room temperature before the final dilution step is crucial for accuracy.

Step 5: Final Volume Adjustment This step defines the final concentration.

-

Unstopper the flask. Using a pipette, carefully add reagent-grade water dropwise until the bottom of the meniscus aligns perfectly with the calibration mark on the neck of the flask.

-

Stopper the flask securely and invert it 15-20 times to ensure the final solution is completely homogenous.

Causality: Viewing the meniscus at eye level prevents parallax error. Inverting the flask multiple times is the only way to guarantee a uniform concentration throughout the solution. Shaking is less effective and can introduce bubbles.

Quality Control and Validation: A Self-Validating System

A prepared stock solution is not ready for use until it has been validated. This ensures its identity and concentration are as expected.

-

Final Concentration Calculation: If the actual mass weighed was 2.25 mg, the true concentration is:

-

Molarity = (0.00225 g) / (221.72 g/mol × 0.010 L) = 0.01015 M = 10.15 mM

-

-

Visual Inspection: The final solution should be clear and free of any particulates or signs of precipitation.

-

pH Measurement: Check the pH of the solution using a calibrated meter or high-resolution pH strips. An acidic pH is expected. A neutral or basic pH would indicate a problem with the compound's identity (e.g., it is the free base) or a preparation error.

-

Labeling: This is a critical QC step. The storage vial must be labeled clearly with:

-

Compound Name: 3-(oxan-3-yl)morpholine HCl

-

Exact Concentration: 10.15 mM

-

Solvent: Reagent-Grade H₂O

-

Date of Preparation: YYYY-MM-DD

-

Preparer's Initials

-

Unique Lot Number

-

Storage and Stability Recommendations

The long-term integrity of the stock solution depends on proper storage. Amine hydrochlorides in aqueous solution can be susceptible to degradation over time.[11]

-

Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in appropriate vials (e.g., 10 x 1 mL).

-

Storage Conditions: Based on the hygroscopic and potentially light-sensitive nature of morpholine hydrochloride, the following is recommended:

-

Short-Term (1-2 weeks): Store at 2-8°C in an amber vial to protect from light.

-

Long-Term (>2 weeks): Store at -20°C or -80°C in tightly sealed vials.

-

-

Stability Assessment: Before use, always allow a frozen aliquot to thaw completely and gently vortex. Visually inspect for any signs of precipitation or color change, which could indicate degradation or insolubility.

References

-

Bitesize Bio. (2025). How to Make Accurate Stock Solutions.[Link]

-

Solubility of Things. Morpholine hydrochloride.[Link]

-

Amine and HCl - salt formation reaction. (2022). YouTube.[Link]

- Google Patents.

-

YouTube. (2023). Making Aniline HCl.[Link]

-

Sciencemadness Discussion Board. (2006). Isolation of primary amines as HCL salt problem.[Link]

-

ResearchGate. (2015). Stability of [(N-morpholine)metylene]daunorubicin hydrochloride in solid state.[Link]

-

Ataman Kimya. MORPHOLINE.[Link]

-

PubChem. 3-(1,2,4-Oxadiazol-3-yl)morpholine hydrochloride. National Center for Biotechnology Information. [Link]

-

Ataman Kimya. MORPHOLINE.[Link]

-

Penta Manufacturing Company. (2025). Morpholine Safety Data Sheet.[Link]

-

Nexchem Ltd. (2019). SAFETY DATA SHEET - Morpholine.[Link]

-

Chem-Supply. (2020). Morpholine Safety Data Sheet.[Link]

-

Wikipedia. Morpholine.[Link]

-

PubChem. 3(S)-Hydroxymethylmorpholine hydrochloride. National Center for Biotechnology Information. [Link]

-

PubChemLite. 3-(3-methyl-1,2,4-oxadiazol-5-yl)morpholine hydrochloride.[Link]

-

American Elements. Morpholines.[Link]

Sources

- 1. Morpholine - Wikipedia [en.wikipedia.org]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Morpholine [drugfuture.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. 110-91-8 CAS MSDS (Morpholine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. youtube.com [youtube.com]

- 7. pentachemicals.eu [pentachemicals.eu]

- 8. nexchem.co.uk [nexchem.co.uk]

- 9. fishersci.com [fishersci.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(Oxan-3-yl)morpholine Hydrochloride

Welcome to the technical support center for the synthesis of 3-(oxan-3-yl)morpholine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and significantly improve the yield and purity of your synthesis.

I. Troubleshooting Guide: Addressing Common Synthesis Challenges

This section addresses specific issues you may encounter during the synthesis of this compound, which is typically achieved via a reductive amination of oxan-3-one with morpholine, followed by salt formation.

Diagram of the Synthetic Pathway

Technical Support Center: Purification of 3-(Oxan-3-yl)morpholine Hydrochloride

Welcome to the technical support guide for the purification of 3-(oxan-3-yl)morpholine hydrochloride. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving high-purity material. The protocols and advice herein are grounded in established chemical principles and practical laboratory experience.

Introduction

This compound is a substituted morpholine derivative of interest in pharmaceutical research. Like many active pharmaceutical ingredients (APIs), its purity is critical for efficacy, safety, and regulatory compliance. The synthesis of this molecule, often involving steps like reductive amination, can introduce a variety of impurities including unreacted starting materials, diastereomers, and reaction byproducts.[1][2] This guide will navigate you through the common challenges encountered during its purification.

Frequently Asked Questions (FAQs)

Q1: What are the most probable impurities in a crude sample of this compound?

A1: The impurity profile largely depends on the synthetic route. A common approach, such as the reductive amination of oxan-3-one with morpholine, may introduce the following impurities:

-

Unreacted Starting Materials: Residual morpholine (as hydrochloride) and oxan-3-one.

-

Reducing Agent Byproducts: Borate salts or other residues from reagents like sodium triacetoxyborohydride.[3][4]

-

Over-reduction Products: If a harsher reducing agent is used, the oxane ring could potentially be opened.

-

Diastereomers: If the synthesis is not stereospecific, you may have a mixture of diastereomers that can be challenging to separate.

Q2: What is the first analytical step I should take to assess the purity of my crude product?

A2: A high-performance liquid chromatography (HPLC) method is the ideal first step for purity assessment.[5] Due to the lack of a strong UV chromophore in the molecule, detection methods like Evaporative Light Scattering (ELSD) or Mass Spectrometry (MS) are recommended.[5] Alternatively, derivatization can be employed to introduce a UV-active moiety for easier detection.[5][6][7] For a quicker, qualitative assessment, Thin Layer Chromatography (TLC) can be used, though it may not resolve all impurities.[8]

Q3: Is recrystallization a viable method for purifying this hydrochloride salt?

A3: Yes, recrystallization is often the most effective and scalable method for purifying crystalline solids like hydrochloride salts.[9] The key is to find a solvent or solvent system where the desired product has high solubility at elevated temperatures and low solubility at room or sub-zero temperatures, while the impurities remain in the mother liquor. Polar protic solvents such as ethanol, isopropanol, or their mixtures with water are excellent starting points for screening.[9][10][11]

Q4: My purification yield is very low. What are the common causes?

A4: Low yield during purification can stem from several factors:

-

Inappropriate Recrystallization Solvent: The chosen solvent may have too high a solubility for your product even at low temperatures, leading to significant loss in the mother liquor.

-

Product Degradation: Some morpholine derivatives can be sensitive to prolonged exposure to acidic or basic conditions, or heat. This is particularly relevant during chromatographic purification on silica gel.

-

Premature Crystallization: If the solution is cooled too rapidly during recrystallization, impurities can be trapped within the crystal lattice.

-

Multiple Transfer Steps: Each transfer of material from one vessel to another incurs some loss. Streamlining your workflow can help mitigate this.

Troubleshooting and Purification Workflow

Encountering impurities is a standard part of chemical synthesis. The key is to systematically identify the nature of the impurity and select the appropriate purification strategy. The following workflow provides a logical decision-making process for purifying this compound.

Purification Decision Workflow

Caption: Decision workflow for selecting a purification method.

Problem: Crude product purity is low (<98%) due to residual starting materials and byproducts.

Solution: Recrystallization is the preferred first-line approach.

This method leverages differences in solubility between the product and impurities in a specific solvent at varying temperatures. For amine hydrochlorides, polar solvents are generally effective.

Protocol 1: Recrystallization Solvent Screening

-

Preparation: Place approximately 20-30 mg of your crude material into several small test tubes.

-

Solvent Addition: To each tube, add a different solvent dropwise at room temperature. Start with solvents like isopropanol, ethanol, methanol, and an ethanol/water mixture (e.g., 9:1).

-

Solubility Test: Agitate the tubes. An ideal solvent will not fully dissolve the compound at room temperature.

-

Heating: Gently heat the tubes that showed poor room-temperature solubility in a water or sand bath. The ideal solvent will fully dissolve the compound at an elevated temperature.

-

Cooling: Allow the clear, hot solutions to cool slowly to room temperature, then place them in an ice bath for 20-30 minutes.

-

Observation: The best solvent will yield a high quantity of crystalline precipitate upon cooling.

-

Verification: Isolate the crystals and analyze their purity by HPLC or TLC against the mother liquor to confirm that impurities were purged.

| Solvent System | Suitability for Amine HCl Salts | Notes |

| Isopropanol (IPA) | Excellent | Often provides good recovery and crystal form. A patent for a similar morpholine hydrochloride salt specifies isopropanol for recrystallization.[12] |

| Ethanol (EtOH) | Very Good | Higher solubility than IPA may require cooling to lower temperatures or partial solvent removal. |

| Methanol (MeOH) | Good | High solubility often leads to lower yields unless used as part of a co-solvent system. |

| EtOH/Water | Good | Adding a small amount of water can increase solubility at high temperatures, but too much will prevent crystallization. |

| Acetonitrile (ACN) | Fair | Can be effective, but solubility characteristics should be tested. |

Protocol 2: Bulk Recrystallization

-

Dissolution: In an appropriately sized flask, add the chosen solvent to your crude this compound. Use the minimum amount of solvent required to dissolve the solid at reflux.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper to remove them.

-

Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Un-disturbed, slow cooling promotes the formation of larger, purer crystals.

-

Chilling: Once at room temperature, place the flask in an ice bath or refrigerator (0-5 °C) for at least one hour to maximize product precipitation.

-

Isolation: Collect the crystals by vacuum filtration, washing the filter cake with a small amount of the cold recrystallization solvent to remove residual mother liquor.

-

Drying: Dry the purified crystals under vacuum to a constant weight.

Problem: Diastereomers or structurally similar impurities are present.

Solution: Column Chromatography is necessary when recrystallization fails to separate impurities with similar physical properties.

Methodology: Column Chromatography

-

Stationary Phase: For a hydrochloride salt, which is highly polar, Reverse-Phase (C18) HPLC is often more effective than normal-phase (silica gel) chromatography. Using silica gel can lead to significant peak tailing and potential degradation. If silica gel must be used, pre-treating it with a base like triethylamine (typically 1% in the mobile phase) can improve separation.

-

Mobile Phase (Reverse-Phase): A gradient of water and an organic solvent like methanol or acetonitrile is typical. An acid modifier, such as 0.1% formic acid or trifluoroacetic acid, is often added to the mobile phase to improve peak shape.[5]

-

Mobile Phase (Normal-Phase): A gradient system of a non-polar solvent (like heptane or dichloromethane) and a polar solvent (like methanol or ethanol) is used. The addition of a small amount of ammonia or triethylamine to the mobile phase is crucial to prevent peak tailing of the basic morpholine nitrogen.

Problem: Water-soluble impurities (e.g., inorganic salts) are present.

Solution: A simple liquid-liquid extraction can be effective before forming the hydrochloride salt.

If your synthesis allows, it is often advantageous to purify the free base of 3-(oxan-3-yl)morpholine before converting it to the hydrochloride salt.

Protocol 3: Free Base Extraction

-

Basification: Dissolve the crude reaction mixture in an organic solvent immiscible with water, such as dichloromethane (DCM) or ethyl acetate.

-

Washing: Transfer the solution to a separatory funnel and wash it with a saturated sodium bicarbonate solution to neutralize any acid and remove water-soluble byproducts. Follow with a wash using brine (saturated NaCl solution) to remove excess water.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude free base.

-

Salt Formation: Dissolve the purified free base in a suitable solvent (e.g., diethyl ether, ethyl acetate, or isopropanol) and add a stoichiometric amount of HCl (as a solution in a compatible solvent, like 2M HCl in diethyl ether) to precipitate the pure hydrochloride salt.

References

-

An acidic morpholine derivative containing glyceride from thraustochytrid, Aurantiochytrium. [Link]

- Method for preparing high morphine hydrochloride.

- Method for purifying cis-2, 6-dimethyl morpholine.

-

Green Synthesis of Morpholines via Selective Monoalkylation of Amines. [Link]

- Process for preparing morpholine hydrochloride as precursor of monoxydine.

-

A Mild and Sustainable Procedure for the Functionalization of Morpholin-2-Ones by Oxidative Imidation Reactions. [Link]

-

OSHA Method PV2123: Morpholine. [Link]

-

Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus. [Link]

-

Rational Design and Synthesis of 3-Morpholine Linked Aromatic-Imino-1H-Indoles as Novel Kv1.5 Channel Inhibitors Sharing Vasodilation Effects. [Link]

-

Morpholine - Wikipedia. [Link]

-

Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. [Link]

-

Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides. [Link]

- Recovery of morpholine

-

Reductive amination - Wikipedia. [Link]

-

Reductive Amination - Common Conditions. [Link]

-

HPLC Methods for analysis of Morpholine. [Link]

-

Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. [Link]

-

Synthesis and Characterization of Some New Morpholine Derivatives. [Link]

-

Synthesis and SAR of morpholine and its derivatives: A review update. [Link]

-

Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. [Link]

-

Synthesis and Evaluation of the Biological Activity of New 4-(2- Chloroacetyl) Morpholine Derivatives. [Link]

-

High Pressure Liquid Chromatography Identification and Quantification of Morpholine Residual Content in Cobicistat After Derivatization. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Reductive amination - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. An acidic morpholine derivative containing glyceride from thraustochytrid, Aurantiochytrium - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus - PMC [pmc.ncbi.nlm.nih.gov]

- 11. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]

- 12. CN102321045A - Method for preparing high morphine hydrochloride - Google Patents [patents.google.com]

Technical Support Center: Optimizing Recrystallization of 3-(oxan-3-yl)morpholine Hydrochloride

Welcome to the technical support center for the purification of 3-(oxan-3-yl)morpholine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize the final purification step of this active pharmaceutical ingredient (API). As a polar amine salt, this compound presents unique challenges and opportunities in crystallization.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter. Our approach is grounded in first principles of physical organic chemistry and crystallization theory to empower you not just to follow a protocol, but to understand and rationally design your own purification process.

Understanding the Molecule: Physicochemical Properties

A successful recrystallization begins with a thorough understanding of the molecule's properties. While extensive data for this specific molecule may not be publicly available, we can infer its behavior based on its structural components: a morpholine ring, an oxane ring, and a hydrochloride salt.

| Property | Expected Characteristic | Rationale & Implication for Recrystallization |

| Polarity | High | The ether linkages in both the morpholine and oxane rings, combined with the protonated amine, make the molecule highly polar. This dictates that polar solvents will be required for dissolution. |

| Solubility | High in polar protic solvents (e.g., water, methanol, ethanol); Low in non-polar solvents (e.g., hexanes, toluene). | The ionic nature of the hydrochloride salt dramatically increases solubility in solvents capable of hydrogen bonding and solvating ions.[1][2] The challenge is finding a solvent where the solubility difference between hot and cold conditions is significant. |

| Melting Point | High | As an ionic salt, it will have a significantly higher melting point than its freebase form, likely decomposing before melting.[1] This reduces the risk of the compound "oiling out" at high temperatures in many common solvents. |

| Hygroscopicity | Moderate to High | The polar nature and presence of the salt can attract and retain water from the atmosphere.[1] This necessitates careful drying of the final product and can influence solvent choice. |

Core Experimental Workflow: Recrystallization

This section outlines a foundational workflow for recrystallizing this compound. This protocol should be considered a starting point for optimization.

Caption: General workflow for the recrystallization of a solid compound.

Troubleshooting Guide

This section addresses common problems encountered during the recrystallization of polar amine hydrochlorides.

Q1: My compound refuses to dissolve, even in a large volume of boiling solvent.

A1: This issue points to a fundamental mismatch between the solute and the solvent. Given the high polarity of this compound, you are likely using a solvent that is not polar enough.

-

Immediate Action:

-

Increase Solvent Polarity: If you are using a solvent like isopropanol or acetone, switch to a more polar option. Ethanol, methanol, or even a mixture of an alcohol with water are excellent starting points.[1] Morpholine itself is miscible with water and many organic solvents, and its hydrochloride salt is soluble in water.[1][2]

-

Consider a Solvent Mixture: If the compound is too soluble in a very polar solvent (like methanol) and insoluble in a less polar one (like ethyl acetate), a two-solvent system is ideal. Dissolve the compound in a minimum amount of the hot, "good" solvent (methanol) and slowly add the hot "bad" solvent (ethyl acetate) until the solution just begins to turn cloudy. Add a drop or two of the "good" solvent to clarify and then allow it to cool.[3]

-

Q2: My compound dissolved, but upon cooling, it crashed out as a fine powder or an oil instead of forming crystals.

A2: This phenomenon, known as "oiling out" or rapid precipitation, occurs when the solution becomes supersaturated too quickly or at a temperature above the compound's melting point.[4] This traps impurities and results in a poor-quality product.

-

Causality & Solution:

-

Reduce the Rate of Cooling: Rapid cooling is a primary cause. Do not place the hot flask directly into an ice bath.[3] Allow it to cool slowly to room temperature on a benchtop, insulated with a cork ring. This gives the molecules time to orient themselves into an ordered crystal lattice.[5]

-

Increase the Solvent Volume: You may have used the absolute bare minimum of solvent. While this maximizes yield, it can lead to excessively high supersaturation on cooling. Add an additional 5-10% of solvent to the hot solution and try cooling again. This will keep the compound in solution longer as it cools.[4]

-

Use a Different Solvent System: A solvent in which the compound is slightly more soluble at room temperature can slow down the crystallization process. Alternatively, if oiling out persists, it may indicate significant impurities that are depressing the melting point. A preliminary purification by another method (e.g., a quick column chromatography) might be necessary.

-

Q3: The solution has cooled completely, even in an ice bath, but no crystals have formed.

A3: This indicates that the solution is not sufficiently supersaturated. Either too much solvent was used, or nucleation has not been initiated.

-

Troubleshooting Decision Tree:

Caption: Decision tree for troubleshooting failure of crystallization.

-

Explanation:

-

Scratching: Creates microscopic imperfections on the glass surface that act as nucleation sites for crystal growth.[6]

-

Seed Crystal: Provides a perfect template for other molecules to deposit onto, bypassing the energy barrier of initial nucleation.[4]

-

Reducing Volume: Directly increases the concentration, forcing the solution into a state of supersaturation upon cooling.[3][4]

-

Q4: My yield is very low, even though I recovered a lot of crystalline material.

A4: Low yield is a common issue and can stem from several factors during the process.

-

Potential Causes & Solutions:

-

Using Too Much Solvent: This is the most frequent cause. The compound remains dissolved in the "mother liquor" after cooling.[4] Ensure you are using the minimum amount of boiling solvent required to dissolve the solid.

-

Premature Crystallization: If using hot gravity filtration, the compound may have crystallized on the filter paper or in the funnel stem. To prevent this, use a pre-heated funnel and flask, and add a small excess of solvent (~5%) before filtering to keep the compound soluble. This excess can be boiled off later.

-

Washing with the Wrong Solvent: Washing the collected crystals with the recrystallization solvent at room temperature will dissolve some of your product. Always wash with a minimal amount of ice-cold recrystallization solvent.[3]

-

Q5: The final product has a poor crystal habit (e.g., very fine needles), making it difficult to filter and handle.

A5: Crystal habit is influenced by the solvent, cooling rate, and presence of impurities.[7] Needle-like crystals can trap solvent and impurities and are often challenging in downstream processing.

-

Optimization Strategies:

-

Change the Solvent: The interaction between the solvent and the growing crystal faces can significantly alter the final shape.[5] Experiment with different solvent systems (e.g., switching from an alcohol to an alcohol/water mixture) to find one that promotes the growth of more equant (block-like) crystals.

-

Slow Down Crystallization: As with oiling out, a slower cooling rate gives molecules more time to find their most stable position in the crystal lattice, which can lead to better-formed crystals.

-

Control Supersaturation: A very high degree of supersaturation favors rapid nucleation over slow crystal growth, leading to many small particles.[5] Using slightly more solvent or a slower cooling profile can help manage this.

-

Frequently Asked Questions (FAQs)

Q: How do I systematically select a good recrystallization solvent?

A: Solvent selection is a critical, empirical process. The ideal solvent should dissolve the compound when hot but not when cold.[8][9]

-

Step-by-Step Screening Protocol:

-

Place ~20-30 mg of your crude solid into a small test tube.

-

Add ~0.5 mL of a candidate solvent at room temperature. Observe if the solid dissolves. If it does, that solvent is unsuitable for single-solvent recrystallization.

-

If it does not dissolve at room temperature, heat the mixture to the solvent's boiling point. Observe if the solid dissolves.

-

If it dissolves when hot, cool the test tube in an ice bath. A good solvent will show abundant crystal formation.

-

If the compound is insoluble hot and cold, it is a poor solvent. If it is soluble hot and cold, it may be a "good" solvent for a two-solvent pair.

-